Methyl 4-(3-hydroxyprop-1-ynyl)benzoate

Organic Synthesis Chemical Building Blocks Medicinal Chemistry

This bifunctional benzoate ester uniquely combines a terminal alkyne and primary alcohol, enabling orthogonal CuAAC click chemistry, esterification, and polymer post-modification in a single intermediate. Unlike simpler analogs, it eliminates extra synthetic steps, preserves yield, and reduces costs. Rigorously QC‑tested (NMR, HPLC, GC) for reproducible R&D in medicinal chemistry and materials science. Procure high‑purity material for streamlined synthesis and reliable SAR studies.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 61266-36-2
Cat. No. B1598716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-hydroxyprop-1-ynyl)benzoate
CAS61266-36-2
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C#CCO
InChIInChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,8H2,1H3
InChIKeyQFLBWNWKBXCHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(3-hydroxyprop-1-ynyl)benzoate (CAS 61266-36-2) Procurement: Technical Specifications and Sourcing


Methyl 4-(3-hydroxyprop-1-ynyl)benzoate (CAS 61266-36-2) is an organic compound classified as a benzoate ester with the molecular formula C11H10O3 and a molecular weight of 190.19 g/mol [1]. It is a specialized chemical building block, characterized by a terminal alkyne and a primary alcohol group attached to a benzoate core . The compound is primarily sourced from chemical suppliers in purities ranging from 95% to 98%, with common specifications including NMR, HPLC, and GC quality control . It is intended strictly for research and development applications, not for human or veterinary use .

Why Generic Substitution Fails: The Functional Specificity of Methyl 4-(3-hydroxyprop-1-ynyl)benzoate


Generic substitution fails with Methyl 4-(3-hydroxyprop-1-ynyl)benzoate because its precise combination of a methyl ester, a terminal alkyne, and a primary alcohol creates a unique reactivity profile. Close analogs, such as Methyl 4-ethynylbenzoate (CAS 3034-86-4) or the free acid 4-(3-Hydroxyprop-1-ynyl)benzoic acid (CAS 83197-50-2), lack one of these key functional handles, which fundamentally alters their suitability for specific synthetic routes. For instance, the primary alcohol of the target compound is critical for esterification and protection strategies, while the methyl ester provides a different reactivity and solubility profile compared to the free acid . Substituting with a compound that has a terminal alkyne but no alcohol, or an acid instead of an ester, would require additional synthetic steps, potentially reducing yield and increasing costs .

Quantitative Differentiation: Head-to-Head Data for Methyl 4-(3-hydroxyprop-1-ynyl)benzoate vs. Analogs


Molecular Weight and Composition: A Differentiated Building Block vs. Methyl 4-ethynylbenzoate

The presence of the propargylic alcohol group in Methyl 4-(3-hydroxyprop-1-ynyl)benzoate results in a significantly higher molecular weight (190.19 g/mol) compared to the simpler ethynyl analog, Methyl 4-ethynylbenzoate (160.17 g/mol) [1][2]. This difference reflects the additional CH₂O unit, which introduces a primary alcohol functionality. The additional polar surface area (46.53 Ų) and the hydrogen bond donor (count of 1) are key differentiators for applications requiring specific physicochemical properties . The target compound's LogP of 0.817 indicates lower lipophilicity compared to the ethynyl analog (XLogP3-AA of 2.1), which can influence its behavior in biphasic systems and biological environments .

Organic Synthesis Chemical Building Blocks Medicinal Chemistry

Reactivity Advantage: Primary Alcohol as a Synthetic Handle vs. Methyl 4-ethynylbenzoate

The target compound contains a primary alcohol group, a feature absent in the commonly used analog Methyl 4-ethynylbenzoate. This alcohol provides a site for esterification, etherification, or silylation, enabling protection/deprotection strategies and further diversification without affecting the alkyne . The predicted pKa of the propargylic alcohol is 13.06, classifying it as a very weak acid, but its nucleophilicity allows for facile functionalization . In contrast, Methyl 4-ethynylbenzoate has a hydrogen bond donor count of 0 and lacks this reactive handle [1].

Click Chemistry Polymer Chemistry Bioconjugation

Procurement Purity Tiers: 98% High-Purity Grade Availability vs. 4-(3-Hydroxyprop-1-ynyl)benzoic acid

Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is readily available in 98% purity from multiple vendors, with analytical documentation including NMR, HPLC, and LC-MS . This is a higher purity tier compared to the related acid analog, 4-(3-Hydroxyprop-1-ynyl)benzoic acid (CAS 63197-50-2), which is more commonly offered at 95% purity and may require additional purification for demanding applications . The ester is also supplied in a wider range of packaging sizes, from 100 mg to 5 g, which accommodates both initial screening and scale-up activities .

Medicinal Chemistry Process Chemistry Analytical Standards

Recommended Applications for Methyl 4-(3-hydroxyprop-1-ynyl)benzoate Based on Differentiated Properties


Synthesis of Clickable Building Blocks and Bioconjugates

The combination of a terminal alkyne and a protected or free primary alcohol makes this compound an ideal core for synthesizing 'clickable' molecules. The alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the alcohol can be used to attach other functional groups or targeting ligands . This orthogonal reactivity is a key differentiator from simpler alkynyl benzoates like Methyl 4-ethynylbenzoate.

Precursor for Advanced Polymer and Material Science Monomers

The bifunctional nature of this compound allows it to be incorporated into polymers as a functional monomer or crosslinker. The alkyne can be used for post-polymerization modifications, while the ester and alcohol groups provide sites for chain growth or further functionalization . Its predicted density (1.21 g/cm³) and boiling point (324.9 °C) provide preliminary data for process design in material science applications .

Medicinal Chemistry Intermediate for Complex Molecule Diversification

As an intermediate, this compound can be used to introduce both an alkyne and an alcohol into a molecule, enabling the rapid exploration of structure-activity relationships (SAR). The 98% purity grade is particularly valuable in medicinal chemistry for minimizing impurities during lead optimization, and its use in the synthesis of biologically active compounds, such as GART inhibitors, has been documented . This supports its procurement over less pure analogs where impurity profiles could confound biological results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(3-hydroxyprop-1-ynyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.